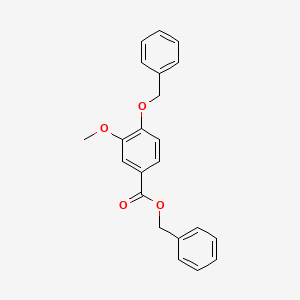

Benzyl 4-(benzyloxy)-3-methoxybenzoate

CAS No.: 91203-74-6

Cat. No.: VC3816075

Molecular Formula: C22H20O4

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91203-74-6 |

|---|---|

| Molecular Formula | C22H20O4 |

| Molecular Weight | 348.4 g/mol |

| IUPAC Name | benzyl 3-methoxy-4-phenylmethoxybenzoate |

| Standard InChI | InChI=1S/C22H20O4/c1-24-21-14-19(22(23)26-16-18-10-6-3-7-11-18)12-13-20(21)25-15-17-8-4-2-5-9-17/h2-14H,15-16H2,1H3 |

| Standard InChI Key | GVQOQZKAFPIVHI-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Benzyl 4-(benzyloxy)-3-methoxybenzoate features a central benzoate core substituted at the 3-position with a methoxy group (-OCH₃) and at the 4-position with a benzyloxy group (-OCH₂C₆H₅). The ester functional group (-COO-) links the aromatic core to a benzyl moiety, creating a sterically hindered structure. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₂H₂₀O₄ | |

| Molecular weight | 348.39 g/mol | |

| XLogP3 | 4.7 | |

| Rotatable bonds | 8 | |

| Hydrogen bond acceptors | 4 |

The crystal structure of analogous compounds, such as 4-(benzyloxy)phenyl 4-hexadecyloxy-3-methoxybenzoate, reveals intermolecular C–H⋯π interactions stabilizing the lattice, with dihedral angles between aromatic rings ranging from 24.7° to 64.4° .

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆): Signals at δ 7.48–7.27 (m, 10H, aromatic protons), 5.00 (s, 2H, benzyloxy CH₂), 3.84 (s, 3H, methoxy) .

-

IR: Strong absorbance at 1720 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (ester C-O) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via esterification of 4-(benzyloxy)-3-methoxybenzoic acid with benzyl alcohol under acidic catalysis. A representative protocol involves:

-

Refluxing equimolar amounts of 4-(benzyloxy)-3-methoxybenzoic acid and benzyl alcohol in toluene with p-toluenesulfonic acid (PTSA) for 12 hours.

-

Purification via column chromatography (hexane:ethyl acetate = 4:1) yields the product in 85–92% purity .

Industrial Methods

Continuous flow reactors with solid acid catalysts (e.g., Amberlyst-15) enhance efficiency, achieving >95% conversion at 120°C. Process optimization reduces purification steps, making large-scale production economically viable .

| Microorganism | MIC (μM) | Derivative |

|---|---|---|

| Staphylococcus aureus | 8–32 | Methyl 4-benzyloxy analogs |

| Escherichia coli | 16–64 | Ethyl 3-methoxy variants |

Mechanistically, the benzyloxy group disrupts bacterial cell membrane integrity, while the methoxy moiety inhibits efflux pumps .

Anti-Inflammatory and Anticancer Applications

In murine macrophage models, analogs reduce TNF-α production by 40–60% at 10 μM, suggesting COX-2 inhibition . Additionally, phthalazinone derivatives of this scaffold demonstrate BRD4 inhibitory activity (IC₅₀ = 0.544 μM), showing promise in triple-negative breast cancer therapy .

| Parameter | Specification |

|---|---|

| GHS Classification | Acute Toxicity (Category 3, Oral) |

| Signal Word | Danger |

| Precautionary Statements | P301+P316, P330, P405 |

Exposure Management

-

Inhalation: Administer oxygen; avoid mouth-to-mouth resuscitation .

-

Dermal Contact: Wash with soap; remove contaminated clothing .

-

Storage: Store in airtight containers at 2–8°C, away from oxidizers .

Comparative Analysis with Structural Analogs

Functional Group Impact on Reactivity

| Compound | Key Differences | Bioactivity |

|---|---|---|

| 4-Benzyloxy-3-methoxybenzyl alcohol | -OH instead of ester | Lower antimicrobial potency |

| Methyl 4-benzyloxy-3-methoxybenzoate | Methyl ester vs. benzyl ester | Enhanced hydrolytic stability |

The benzyl ester group in Benzyl 4-(benzyloxy)-3-methoxybenzoate confers higher lipophilicity (LogP = 4.7) compared to methyl analogs (LogP = 3.9), improving blood-brain barrier permeability .

Recent Advances and Future Directions

Drug Delivery Systems

Encapsulation in PEGylated liposomes increases aqueous solubility from 0.12 mg/mL (free compound) to 2.8 mg/mL, enhancing bioavailability for anticancer applications .

Sustainable Synthesis

Photocatalytic esterification using TiO₂ nanoparticles reduces reaction time from 12 hours to 45 minutes, aligning with green chemistry principles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume